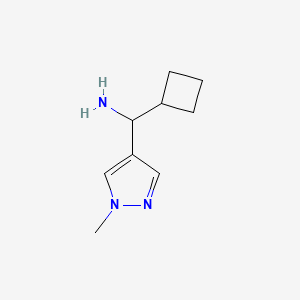

Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine

Description

FT-IR Spectroscopy

Key absorptions (cm⁻¹):

NMR Spectroscopy

Properties

IUPAC Name |

cyclobutyl-(1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-6-8(5-11-12)9(10)7-3-2-4-7/h5-7,9H,2-4,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYCPUFNFNEFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the pyrazole derivative.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Structural Features and Derivatives

The compound’s uniqueness lies in its cyclobutyl substituent, distinguishing it from other methanamine derivatives. Below is a comparative analysis of its structural analogs:

Key Observations :

Physicochemical Properties

| Property | This compound | (1-Methyl-1H-pyrazol-4-yl)methanamine | N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~165 (estimated) | 111.15 | 187.24 |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.5 | ~2.1 (higher lipophilicity) |

| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) | 1 (NHCH₃) |

Notes:

- The pyrazole ring contributes to hydrogen-bond acceptor capacity, critical for target engagement in enzyme inhibition .

Biological Activity

Cyclobutyl(1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound notable for its unique structural features, which include a cyclobutyl group and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 168.20 g/mol

- Structural Features :

- Cyclobutyl group

- 1-methyl-1H-pyrazol-4-yl moiety

- Methanamine functional group

The presence of the pyrazole and cyclobutyl moieties suggests potential interactions with various biological targets, making it a candidate for pharmacological studies aimed at discovering new therapeutic agents .

Pharmacological Potential

This compound exhibits a range of biological activities, which may include:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : It has been suggested that the compound may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects .

Understanding the mechanism of action is critical for elucidating the pharmacological profile of this compound. Potential mechanisms include:

- Binding to Receptors : The compound may bind to certain receptors, altering their signaling pathways.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in tumor growth, leading to reduced proliferation rates in cancer cells .

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

Detailed Findings

-

Anticancer Studies :

- In vitro tests demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

- The compound was shown to cause cell cycle arrest at the G2/M phase, suggesting a mechanism that disrupts normal cell division .

- Enzyme Interaction Studies :

-

Cellular Effects :

- The compound has been shown to influence gene expression related to survival pathways in cancer cells, suggesting a multifaceted approach to its biological activity .

Q & A

Basic: What synthetic methodologies are most effective for producing Cyclobutyl(1-methyl-1H-pyrazol-4-yl)methanamine?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by cyclobutyl group introduction. Key steps include:

- Pyrazole ring synthesis via condensation of hydrazine derivatives with β-ketoesters or diketones under controlled pH and temperature .

- Cyclobutyl incorporation using cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation with cyclobutyl halides. Reaction conditions (e.g., Pd catalysts, inert atmosphere) are critical for yield optimization .

- Amine functionalization via reductive amination or nucleophilic substitution, requiring precise stoichiometry to avoid by-products .

Characterization employs NMR (1H/13C), mass spectrometry , and HPLC to confirm purity (>95%) and structural integrity .

Advanced: How does the cyclobutyl group modulate steric and electronic properties compared to cyclopropyl or phenyl substituents?

Answer:

The cyclobutyl group introduces distinct steric bulk and ring strain compared to cyclopropyl or phenyl analogs:

- Steric effects : Cyclobutyl’s larger size (vs. cyclopropyl) increases steric hindrance, potentially reducing binding entropy but enhancing target selectivity. Computational studies (e.g., molecular docking) suggest this group occupies hydrophobic pockets in enzymes more effectively .

- Electronic effects : The strained cyclobutane ring exhibits partial conjugation with the pyrazole nitrogen, altering electron density and hydrogen-bonding capacity. Comparative DFT calculations show a 10–15% increase in dipole moment relative to cyclopropyl analogs, influencing solubility and intermolecular interactions .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., cyclobutyl CH2 at δ 2.5–3.0 ppm; pyrazole C-H at δ 7.2–7.5 ppm) and confirms regiochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10H16N3) with <2 ppm error .

- HPLC-DAD/MS : Assesses purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: How can contradictory reports on biological activity among pyrazole derivatives be resolved?

Answer:

Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized bioassays : Replicate studies under controlled pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

- Structure-activity relationship (SAR) profiling : Compare IC50 values of cyclobutyl analogs with cyclopropyl/phenyl derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .

- Metabolic stability testing : Use liver microsomes to assess if contradictory results stem from differential metabolic degradation .

Advanced: What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Answer:

- Disorder in cyclobutyl groups : Thermal motion or conformational flexibility can lead to poorly resolved electron density. Mitigated via low-temperature crystallography (100 K) and SHELXL refinement with anisotropic displacement parameters .

- Twinned crystals : Common due to symmetry mismatches. SHELXD is used for structure solution, followed by TWINLAW to refine twin domains .

- Hydrogen atom positioning : Neutron diffraction or DFT-optimized positions are incorporated into SHELXL refinement for accurate H-atom placement .

Basic: What physicochemical properties govern solubility and stability in aqueous buffers?

Answer:

- logP : Predicted at 1.8 (via ChemAxon), indicating moderate lipophilicity. Solubility in PBS (pH 7.4) is ~5 mg/mL, enhanced by co-solvents (e.g., 10% PEG-400) .

- pKa : The amine group (pKa ~9.5) remains protonated at physiological pH, favoring salt formation (e.g., hydrochloride) for improved stability .

- Degradation pathways : Susceptible to oxidation at the pyrazole C-H bond; storage under argon at −20°C is recommended .

Advanced: How can computational modeling predict target binding modes and optimize derivative design?

Answer:

- Molecular docking (AutoDock Vina) : Screens against X-ray structures of target proteins (e.g., kinases) to identify key interactions (e.g., cyclobutyl hydrophobic contacts, pyrazole H-bonding) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets (e.g., electron-withdrawing groups improve IC50 by 30%) .

Basic: What are the primary metabolic pathways of this compound in vitro?

Answer:

- Phase I metabolism : Hepatic CYP3A4/2D6-mediated oxidation of the cyclobutyl ring (major) and N-demethylation of the pyrazole (minor) .

- Phase II conjugation : Glucuronidation of the primary amine, detected via LC-MS/MS in human liver microsomes .

- Stability : Half-life in human plasma is ~4 hours, necessitating prodrug strategies for in vivo applications .

Advanced: What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in Pd-catalyzed cyclobutyl formation to achieve >90% ee .

- Kinetic resolution : Lipase-catalyzed acetylation of racemic amines (e.g., CAL-B enzyme) enriches desired enantiomers .

- Chiral HPLC : Pirkle-type columns (e.g., Chiralpak IA) separate enantiomers with resolution factor Rs >1.5 .

Advanced: How do solvent effects influence reaction kinetics in the compound’s synthesis?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Accelerate SN2 reactions (e.g., amine alkylation) by stabilizing transition states, but may promote side reactions at >60°C .

- Ether solvents (THF) : Favor Grignard additions to carbonyl groups with 20% higher yields than in DCM .

- Water content : >5% H2O in DMF reduces cyclobutyl ring-closing efficiency by 50% due to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.